molecular formula C11H8O3S B6395809 3-Hydroxy-5-(thiophen-3-yl)benzoic acid CAS No. 1261969-18-9

3-Hydroxy-5-(thiophen-3-yl)benzoic acid

Cat. No.: B6395809
CAS No.: 1261969-18-9
M. Wt: 220.25 g/mol
InChI Key: UKPQWDFPFOITMA-UHFFFAOYSA-N
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Description

Chemical Structure: 3-Hydroxy-5-(thiophen-3-yl)benzoic acid (C₁₁H₈O₃S, molecular weight 236.24 g/mol) consists of a benzoic acid backbone substituted with a hydroxyl (-OH) group at position 3 and a thiophen-3-yl group at position 5 (Figure 1).

highlights synthetic pathways for structurally similar benzoic acid derivatives, involving esterification, hydrogenation, and functional group modifications .

Applications: Though specific bioactivity data for this compound are absent in the evidence, related compounds exhibit antioxidant, antimicrobial, or enzyme-modulating properties.

Properties

IUPAC Name

3-hydroxy-5-thiophen-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S/c12-10-4-8(7-1-2-15-6-7)3-9(5-10)11(13)14/h1-6,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPQWDFPFOITMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688556
Record name 3-Hydroxy-5-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-18-9
Record name 3-Hydroxy-5-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(thiophen-3-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. Key steps include the preparation of starting materials, the coupling reaction, and subsequent purification processes such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(thiophen-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

Scientific Research Applications

3-Hydroxy-5-(thiophen-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(thiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 5 of the benzoic acid backbone significantly impacts molecular properties. Key analogues include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-Hydroxy-5-(thiophen-3-yl)benzoic acid Thiophen-3-yl C₁₁H₈O₃S 236.24 High lipophilicity due to thiophene
5-Chloro-3-(thiophen-3-yl)benzoic acid Thiophen-3-yl + Cl at position 5 C₁₁H₇ClO₂S 254.69 Increased electron-withdrawing effect
5-Methoxy-3-(thiophen-3-yl)benzoic acid Thiophen-3-yl + OCH₃ at position 5 C₁₂H₁₀O₃S 234.27 Enhanced solubility via methoxy group
3-Hydroxy-5-(methylamino)benzoic acid Methylamino (-NHCH₃) C₈H₉NO₃ 167.16 Polar, potential hydrogen bonding
Methyl 3-(benzyloxy)-5-hydroxybenzoate Benzyloxy (-OCH₂C₆H₅) C₁₅H₁₄O₄ 258.27 Ester form; lower acidity

Key Observations :

  • Lipophilicity: Thiophene-containing derivatives (e.g., 236.24–254.69 g/mol) are more lipophilic than polar analogues like 3-hydroxy-5-(methylamino)benzoic acid (167.16 g/mol) due to the aromatic thiophene and halogen/methoxy substituents .
  • Acidity : The hydroxyl group at position 3 enhances acidity (pKa ~2–3), comparable to benzoic acid (pKa 4.2). Methoxy or benzyloxy substituents () reduce acidity by electron donation .
  • Solubility : Methoxy groups () improve aqueous solubility, whereas thiophene and chloro substituents () favor organic phase partitioning, aligning with extraction trends for benzoic acid derivatives in emulsion liquid membranes () .

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